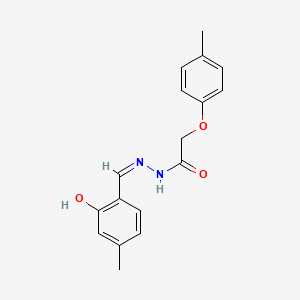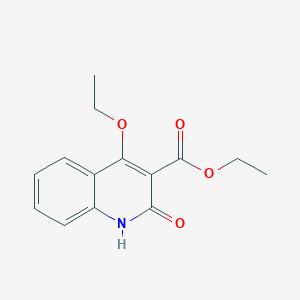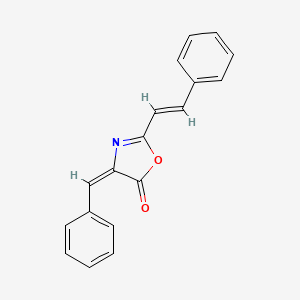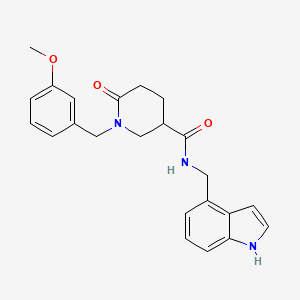![molecular formula C17H23N3O3 B6082916 N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide, commonly known as N-phenylbutyryl-L-homoserine lactone (PBHL), is a small molecule that belongs to the family of N-acyl homoserine lactones (AHLs). PBHL is produced by several bacterial species, including Pseudomonas aeruginosa, which is a well-known opportunistic pathogen that causes infections in immunocompromised individuals. PBHL plays a crucial role in bacterial communication and quorum sensing, which is the process by which bacteria coordinate their behavior based on cell density.
作用机制
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide acts as a signaling molecule that is recognized by specific receptors, such as the transcriptional regulator LasR in Pseudomonas aeruginosa. Upon binding to its receptor, N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide activates a signaling cascade that leads to the expression of target genes, including those involved in virulence and biofilm formation.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects on bacterial cells. It regulates the expression of several virulence factors, as mentioned earlier, which are crucial for bacterial pathogenesis. N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide also plays a role in biofilm formation, which is a complex process that involves the formation of a matrix of extracellular polymeric substances that protect bacterial cells from environmental stressors.
实验室实验的优点和局限性
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized molecule that has been extensively studied in the context of bacterial communication and quorum sensing. This makes it a useful tool for studying the mechanisms underlying bacterial pathogenesis. However, one limitation is that N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide is a small molecule that is rapidly degraded in biological systems, which can make it difficult to study its effects over time.
未来方向
There are several future directions for research on N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide. One direction is to study its effects on other bacterial species, as N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide is produced by several bacterial species besides Pseudomonas aeruginosa. Another direction is to study the role of N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide in host-pathogen interactions, as it has been shown to play a role in bacterial pathogenesis. Additionally, further research is needed to develop methods for stabilizing N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide in biological systems, which would enable the study of its effects over longer periods of time.
合成方法
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction between N-phenylbutyryl chloride and L-homoserine lactone in the presence of a base, such as triethylamine. Enzymatic synthesis involves the use of enzymes, such as lactonases and acylases, to catalyze the synthesis of N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide from its precursors.
科学研究应用
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide has been extensively studied in the context of bacterial communication and quorum sensing. It has been shown to regulate the expression of several virulence factors in Pseudomonas aeruginosa, including elastase, pyocyanin, and rhamnolipids. N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide has also been shown to play a role in biofilm formation, which is a crucial factor in bacterial pathogenesis.
属性
IUPAC Name |
1-butanoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-5-15(21)20-10-8-12(9-11-20)17(23)19-14-7-4-3-6-13(14)16(18)22/h3-4,6-7,12H,2,5,8-11H2,1H3,(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOQWTDCIDKMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butanoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-2-piperidinecarboxamide](/img/structure/B6082835.png)
![ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B6082848.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6082868.png)

![1-(cyclopropylmethyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6082881.png)
![1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6082883.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B6082907.png)


![2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6082940.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6082941.png)
![1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6082945.png)